![molecular formula C20H27FN2O5 B4014505 1-cycloheptyl-4-(2-fluorobenzoyl)piperazine oxalate](/img/structure/B4014505.png)
1-cycloheptyl-4-(2-fluorobenzoyl)piperazine oxalate
Description
The compound "1-cycloheptyl-4-(2-fluorobenzoyl)piperazine oxalate" falls within a class of organic compounds known for their complex synthesis processes and multifaceted applications in chemistry and pharmacology. The related compounds are typically synthesized through various chemical reactions, involving condensation, nucleophilic substitution, and cyclization steps, and are characterized by their unique molecular structures and properties.
Synthesis Analysis
Synthesis involves several key steps, starting from basic chemical reactions to form the core structure followed by modifications to add specific functional groups. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with a similar fluorobenzoyl piperazine structure, is achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure is determined using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). For instance, the molecular structure of a related compound was confirmed by single crystal XRD data, showcasing its crystallization in the monoclinic crystal system (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Compounds in this class undergo various chemical reactions, which can alter their chemical properties significantly. For example, photochemical reactions of ciprofloxacin, a compound with a similar piperazinyl quinoline structure, involve low-efficiency substitution and decarboxylation processes (Mella et al., 2001).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal structure, for example, provides insights into intermolecular interactions and stability (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are defined by the compound's molecular structure. Studies on similar compounds reveal detailed insights into their reactivity patterns and potential for further chemical modifications (Mella et al., 2001).
properties
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(2-fluorophenyl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O.C2H2O4/c19-17-10-6-5-9-16(17)18(22)21-13-11-20(12-14-21)15-7-3-1-2-4-8-15;3-1(4)2(5)6/h5-6,9-10,15H,1-4,7-8,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDALRHSIRGHHNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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